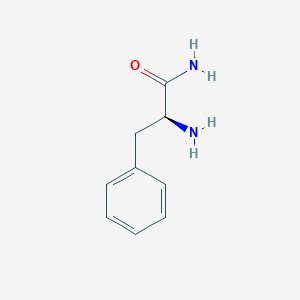

Phenylalanine amide

Vue d'ensemble

Description

Le phénylalanylamide, également connu sous le nom de (S)-2-amino-3-phénylpropanamide, est un composé organique appartenant à la classe des acides aminés et de leurs dérivés. Il s'agit d'un dérivé de la phénylalanine, un acide aminé essentiel. Le phénylalanylamide est caractérisé par sa formule chimique C9H12N2O et une masse moléculaire de 164,2044 g/mol .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : Le phénylalanylamide peut être synthétisé par différentes méthodes. Une approche courante implique la réaction de la phénylalanine avec de l'ammoniac ou une amine dans des conditions spécifiques. La réaction nécessite généralement un catalyseur et une température contrôlée pour garantir la formation de la liaison amide .

Méthodes de production industrielle : En milieu industriel, le phénylalanylamide est produit à l'aide de réacteurs chimiques à grande échelle. Le processus implique l'alimentation continue de réactifs et l'utilisation de conditions de haute pression et de haute température pour optimiser le rendement. Le produit est ensuite purifié par des techniques de cristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : Le phénylalanylamide subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former les oxydes correspondants.

Réduction : Il peut être réduit pour former des amines.

Substitution : Il peut subir des réactions de substitution où le groupe amide est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les acides sont couramment utilisés.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du phénylalanylamide, tels que les amides et les amines substituées .

Applications De Recherche Scientifique

Antimycobacterial Activity

Recent studies have highlighted the efficacy of phenylalanine amides as antimycobacterial agents. A notable compound, Nα-aroyl-N-aryl-phenylalanine amide (AAP), has shown promising activity against Mycobacterium abscessus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds were determined to be between 6.25 μM and 12.5 μM, demonstrating a significant reduction in viable bacteria with minimal cytotoxicity to mammalian cell lines .

Case Study: MMV688845

- Compound : MMV688845

- Target Pathogen : Mycobacterium abscessus

- MIC : 6.25 - 12.5 μM

- Efficacy : 2-log reduction at 2X MIC

- Cytotoxicity : None observed in mammalian cells

This compound was developed through a series of synthetic modifications aimed at enhancing its solubility and activity against non-tuberculous mycobacteria (NTM) while maintaining stereochemical integrity .

Neuropharmacological Effects

Phenylalanine amide derivatives have also been investigated for their neuropharmacological properties. They act as inhibitors at the substance P receptor, which is implicated in pain signaling pathways. This suggests potential applications in pain management therapies .

Supramolecular Gels

Phenylalanine amides have been utilized to create low-molecular-weight gelators (LMWGs). A study demonstrated that bis-amides derived from phenylalanine could gel various solvents, showcasing their utility in formulating hydrogels and organogels for medical applications.

Key Findings:

- Gelling Agents : 4-methylphenyl substituted bis-amide showed gelling ability in both aqueous and organic solvents.

- Properties : The gels exhibited shape-sustaining and self-healing characteristics.

- Applications : Potential use in drug delivery systems due to their antibacterial properties when loaded with iodine .

Biopolymer Synthesis

This compound plays a critical role in synthesizing biopolymers with tunable properties suitable for drug delivery and regenerative medicine. The integration of computational modeling with experimental approaches has enhanced the design of these materials, allowing for better predictability of their functional properties .

Summary of Applications

Mécanisme D'action

Phenylalanylamide exerts its effects through interactions with specific molecular targets. It is known to interact with enzymes such as D-amino acid amidase, which catalyzes the hydrolysis of amide bonds. This interaction is crucial for its biological activity and potential therapeutic applications .

Comparaison Avec Des Composés Similaires

Phenylalanine: An essential amino acid with a similar structure but different functional properties.

Acetylphenylalanine: A derivative with an acetyl group, used in various biochemical studies.

Methionine Derivatives: Compounds with similar reactivity but different side chains.

Uniqueness: Phenylalanylamide is unique due to its specific amide bond, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role in enzyme interactions make it a valuable compound in research and industry .

Activité Biologique

Phenylalanine amide (Phe-NH2) is a derivative of the amino acid phenylalanine, characterized by the presence of an amide group. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and potential therapeutic effects. This article reviews the synthesis, characterization, and biological activity of this compound and its derivatives, supported by case studies and research findings.

Synthesis and Characterization

This compound can be synthesized through various methods, typically involving the coupling of phenylalanine with appropriate amines under specific conditions. One notable study synthesized a series of this compound derivatives using propylphosphonic anhydride as a coupling reagent. The resultant compounds were characterized using techniques such as IR spectroscopy, LC-MS, and NMR spectroscopy, confirming their structural integrity and purity .

Antimicrobial Activity

This compound and its derivatives have been evaluated for their antimicrobial properties against various pathogens. In a study involving 4-nitro-L-phenylalanine derivatives, certain compounds exhibited significant activity against Candida albicans and Microsporum gypseum. The antimicrobial efficacy was assessed using standard methods, revealing that some derivatives showed promising antibacterial activities .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| 4-Nitro-L-phenylalanine amide | Candida albicans | Moderate |

| 4-Nitro-L-phenylalanine amide | Microsporum gypseum | Significant |

| Other derivatives | Various bacteria | Varies |

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Compounds derived from this compound demonstrated effective radical scavenging activity in assays such as DPPH and ABTS. These assays measure the ability to neutralize free radicals, indicating the potential of these compounds in preventing oxidative stress .

Table 2: Antioxidant Activity Assay Results

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 4-Nitro-L-phenylalanine amide | 65 | 70 |

| Other derivatives | Varies | Varies |

Enzymatic Interactions

Research has indicated that this compound interacts with specific enzymes, such as D-amino-acid amidase (DAA). Structural studies have shown that the binding of L-phenylalanine amide to DAA is influenced by the spatial arrangement of amino acids within the enzyme's active site. This interaction is crucial for understanding the stereospecificity of DAA and its potential applications in biocatalysis .

Case Studies

- Antimycobacterial Activity : A recent study highlighted the effectiveness of phenylalanine amides against Mycobacterium abscessus, a pathogen responsible for severe infections. The lead compound demonstrated a significant reduction in minimum inhibitory concentration (MIC), showcasing its potential as an anti-mycobacterial agent .

- Peptide Derivatives : Another investigation focused on peptide derivatives containing phenylalanine amides, which were tested for their anthelmintic properties against various parasitic worms. Some derivatives exhibited moderate to good activity, suggesting that modifications to the phenylalanine structure can enhance biological effects .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing phenylalanine amide, and how is its purity validated in academic research?

- Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or enzymatic methods. For SPPS, Fmoc-protected phenylalanine is coupled to a resin, followed by deprotection and cleavage . Enzymatic routes may involve nitrilases or amidases for stereoselective hydrolysis of nitrile/amide precursors . Purity is validated using HPLC (C18 columns, gradient elution with acetonitrile/water + 0.1% TFA) and mass spectrometry (MS). Quantification requires calibration against certified reference materials (e.g., NIST standards) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

- Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming backbone amide bonds (amide proton signals at ~6.5–8.5 ppm) and stereochemistry. Infrared (IR) spectroscopy identifies amide I (~1650 cm⁻¹) and II (~1550 cm⁻¹) bands, while Raman spectroscopy monitors phenylalanine’s aromatic ring vibrations (1000–1600 cm⁻¹) . X-ray crystallography resolves 3D structures, particularly for studying hydrogen-bonding networks in crystalline forms .

Q. How can researchers address batch-to-batch variability in this compound samples for cell-based assays?

- Answer : Request peptide content analysis (via amino acid analysis) and TFA removal validation (<1% via ion chromatography) to minimize variability. Use standardized protocols for solubility testing (e.g., PBS buffer, pH 7.4) and document storage conditions (-20°C, lyophilized). Cross-validate results with internal controls in each batch .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound analogues?

- Answer : Discrepancies often arise from differences in assay conditions (e.g., buffer pH, temperature) or compound hydration states. Replicate experiments under standardized protocols (e.g., ICH guidelines). Use multivariate analysis (PCA) to identify confounding variables, and validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) . Reference Table 2 in for comparative IC₅₀ values under controlled conditions.

Q. How do neighboring amide groups influence phenylalanine’s role as a relay amino acid in long-distance electron transfer (ET) within peptides?

- Answer : Proximal amide groups stabilize radical intermediates via hydrogen bonding, enhancing ET efficiency. In helical peptides, phenylalanine’s aromatic ring facilitates π-stacking, reducing activation barriers. Use pulse radiolysis to measure ET rates and DFT calculations (e.g., B3LYP/6-31G*) to model electronic coupling .

Q. What normalization methods are optimal for Raman spectral data in studies of this compound’s role in protein glycation?

- Answer : Apply extended multiplicative signal correction (EMSC) to correct baseline shifts and normalize against the phenylalanine band (1003 cm⁻¹) or amide I band (1650 cm⁻¹). Validate with principal component analysis (PCA) and cluster validity indices (e.g., Davies-Bouldin index) to ensure reproducibility .

Q. How should researchers design experiments to investigate this compound’s thermodynamic stability under physiological conditions?

- Answer : Use differential scanning calorimetry (DSC) to measure melting temperatures (Tₘ) in PBS buffer. Pair with circular dichroism (CD) to monitor secondary structure changes. For kinetic stability, employ stopped-flow spectroscopy to track degradation rates at varying pH (4–9) and temperatures (25–37°C) .

Q. Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity studies?

- Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Report confidence intervals (95%) and apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Address heteroscedasticity via log transformation or weighted least squares .

Q. How can researchers ensure reproducibility when documenting this compound synthesis protocols?

- Answer : Adhere to FAIR data principles:

Propriétés

IUPAC Name |

(2S)-2-amino-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSIQMZKFXFYLV-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316232 | |

| Record name | Phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5241-58-7 | |

| Record name | Phenylalaninamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5241-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005241587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanylamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04029 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-3-phenylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLALANYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV9T9B2S11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.